4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide

Description

Historical Context and Chemical Classification

First reported in the late 20th century, 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (CAS 156727-77-4) emerged during efforts to expand the benzamide chemical library for pharmaceutical applications. Its molecular formula, C₁₉H₂₁NO₃ , and molecular weight of 311.4 g/mol classify it as a substituted benzamide, characterized by:

- A 3-methoxybenzoyl group at the para position of the benzene ring.

- N,N-diethylamide substituents enhancing lipophilicity and steric bulk.

Benzamides, first synthesized in the 19th century by Wöhler and Liebig, gained prominence for their diverse biological activities. The introduction of methoxy and alkylamide groups in this derivative reflects modern strategies to fine-tune physicochemical properties for targeted applications.

Table 1: Key Structural Features of this compound

Significance in Benzamide Chemistry Research

Benzamides are pivotal in organic synthesis due to their versatility as building blocks. This compound exemplifies this through:

- Enhanced Reactivity : The electron-donating methoxy group activates the aromatic ring for electrophilic substitution, enabling further functionalization.

- Crystallographic Behavior : Like simpler benzamides, it may exhibit polymorphic forms, influencing solubility and stability.

- Comparative Analysis : Unlike unsubstituted benzamide (C₇H₇NO), its methoxy and diethylamide groups reduce crystallinity while improving lipid membrane permeability.

Studies highlight its role in synthesizing complex heterocycles, where the diethylamide group acts as a directing group in metal-catalyzed cross-coupling reactions.

Relationship to Opioid Receptor Ligand Development

This compound is a key intermediate in developing δ-opioid receptor agonists , such as SNC80, which show potential in pain management and neurological disorders. Structural modifications critical for receptor binding include:

- Methoxy Group : Enhances hydrophobic interactions with receptor pockets.

- Diethylamide Side Chain : Optimizes steric fit within the δ-opioid receptor’s binding site.

Table 2: Structural Comparison with Opioid Ligands

The synthesis of SNC80 involves introducing a piperazine ring to the benzamide core, leveraging this compound as a precursor. This underscores its utility in medicinal chemistry for structure-activity relationship (SAR) studies.

Properties

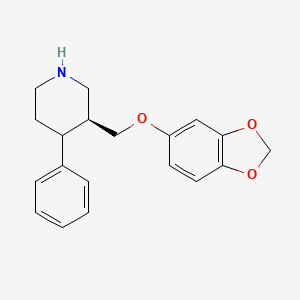

IUPAC Name |

(3S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18/h1-7,10,15,17,20H,8-9,11-13H2/t15-,17?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYNWBMXOQBJAI-MYJWUSKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H](C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide typically involves the reaction of 3-methoxybenzoic acid with N,N-diethylamine in the presence of a coupling agent such as thionyl chloride or oxalyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the benzamide structure can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Formation of 4-(3’-Hydroxybenzoyl)-N,N-diethylbenzamide.

Reduction: Formation of 4-(3’-Methoxybenzyl)-N,N-diethylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide serves as a precursor in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including:

- Oxidation : The methoxy group can be oxidized to form corresponding carboxylic acids.

- Reduction : The benzamide can be reduced to form amines.

- Substitution Reactions : The methoxy group can be replaced with other functional groups under specific conditions.

Biology

Research has indicated potential biological activities associated with this compound, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit antimicrobial effects. For instance, derivatives have been tested against various bacterial strains, indicating promising antibacterial activity .

- Antioxidant Activity : Investigations into the antioxidant properties suggest that this compound may help in mitigating oxidative stress in biological systems.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic effects, particularly in:

- Insect Repellents : This compound is structurally related to known insect repellents like N,N-diethyl-meta-toluamide (DEET). It has been evaluated for its efficacy against mosquito species, showing comparable performance to established repellents .

- Potential Therapeutics : Its structural characteristics suggest that it might interact with biological targets relevant to disease treatment, warranting further investigation into its pharmacological properties.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for:

- Formulations in Personal Care Products : Due to its insect-repelling capabilities, it can be incorporated into creams and sprays designed for personal protection against insect bites.

Efficacy as an Insect Repellent

A study evaluated the effectiveness of Advanced Odomos cream containing 12% N,N-diethyl-benzamide against mosquitoes compared to DEET. The results indicated that both formulations provided significant protection, highlighting the potential application of this compound in personal care products aimed at vector control .

Antimicrobial Activity Assessment

Research has demonstrated that derivatives of benzamides, including those related to this compound, exhibit antimicrobial activity against a range of pathogens. In vitro testing showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic uses in treating infections .

Mechanism of Action

The mechanism of action of 4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzoyl group can interact with the active site of enzymes, inhibiting their activity. Additionally, the diethylbenzamide structure can modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 4-(3’-Methoxybenzoyl)benzoic acid

- 4-(3’-Methoxybenzoyl)morpholine

- 2,3-Dimethoxybenzamide

- 3-Acetoxy-2-methylbenzamide

Uniqueness

4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzoyl group provides potential for various chemical modifications, while the diethylbenzamide structure offers unique interactions with biological targets, making it a versatile compound for research and industrial applications .

Biological Activity

4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide, also known as a derivative of benzamide, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 1322626-23-2

- Molecular Weight : 273.33 g/mol

This structure includes a methoxy group and a diethylamino group, which are significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting the synthesis or degradation of various biomolecules.

- Receptor Interaction : It is hypothesized that this compound interacts with various receptors in the body, influencing signaling pathways that regulate cellular functions such as proliferation and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound.

- Case Study 1 : In vitro assays demonstrated that the compound significantly inhibited the growth of human cancer cell lines, including breast and colon cancer cells. The IC values ranged from 10 to 20 µM, indicating potent activity against these cell types .

- Mechanism : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Insect Repellent Activity

The compound's structural similarity to known insect repellents suggests potential efficacy against mosquito species.

- Research Findings : Comparative studies showed that formulations containing this compound provided significant protection against mosquito bites, comparable to DEET (N,N-diethyl-meta-toluamide) .

- Effectiveness : The complete protection time (CPT) was recorded at approximately 180 minutes in controlled laboratory settings .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity | IC (µM) |

|---|---|---|---|

| DEET | 134-62-3 | Insect repellent | N/A |

| This compound | 1322626-23-2 | Anticancer, insect repellent | 10-20 |

| Ethyl butylacetylaminopropionate (IR3535) | 52304-36-6 | Insect repellent | N/A |

Safety and Toxicology

Toxicological assessments indicate that this compound exhibits low toxicity in mammalian systems. Studies performed on L-132 human lung fibroblast cells showed no significant cytotoxic effects at concentrations up to 100 µM .

Q & A

Q. What methodologies are recommended for synthesizing 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide with high purity?

Answer: The synthesis typically involves coupling a methoxybenzoyl chloride derivative with N,N-diethylamine under controlled conditions. Key steps include:

- Reagent selection : Use coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to activate the carboxyl group .

- Reaction optimization : Maintain anhydrous conditions and a temperature range of 0–5°C during acyl chloride formation to minimize side reactions .

- Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

- NMR spectroscopy : Use - and -NMR to verify methoxy ( ppm), benzoyl carbonyl ( ppm), and diethylamide protons ( ppm for CH, ppm for CH) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 325.1784 for CHNO) .

- Infrared (IR) spectroscopy : Validate carbonyl stretches ( cm) and methoxy C-O bonds ( cm) .

Q. How should researchers assess the compound’s mutagenicity and safety profile in early-stage studies?

Answer:

- Ames II testing : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 liver fraction) .

- Decomposition analysis : Perform differential scanning calorimetry (DSC) to identify thermal degradation products, which may pose handling risks .

- Safety protocols : Use fume hoods, nitrile gloves, and closed systems during synthesis to mitigate exposure risks, as the compound’s mutagenicity parallels benzyl chloride .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound across studies be resolved?

Answer:

- Variable analysis : Compare assay conditions (e.g., cell lines, incubation times, solvent DMSO concentration) that may alter potency. For example, IC values in cancer cells vary with serum content in media .

- Purity verification : Re-evaluate conflicting results using HPLC-validated samples (>99% purity) to exclude impurities as confounding factors .

- Mechanistic studies : Conduct target engagement assays (e.g., surface plasmon resonance) to confirm direct binding to proposed receptors like δ-opioid or kinase targets .

Q. What strategies optimize enantiomeric purity when synthesizing chiral analogs of this compound?

Answer:

- Chiral auxiliaries : Introduce (R)- or (S)-BINOL-derived catalysts during asymmetric acyl transfer reactions to achieve >90% enantiomeric excess (ee) .

- Chromatographic resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation of enantiomers .

- Crystallization control : Exploit differential solubility of diastereomeric salts with chiral counterions like (+)- or (-)-camphorsulfonic acid .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses in δ-opioid receptor (PDB: 6PT3) or kinase domains. Focus on methoxy group interactions with hydrophobic pockets .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoyl ring) with bioactivity using Hammett σ constants and CoMFA analysis .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives with low RMSD values (<2 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.